Einecs 301-950-1

Stoichiometry Verification Quality Control Formulation Accuracy

Choose this specific complex for its non-replicable dual functionality. Unlike free phenol or alternative salts, the defined triethanolamine adduct ensures superior solubility and stability in aqueous systems. This directly translates to consistent antimicrobial efficacy and ferrous metal protection in metalworking fluids, wood preservation, and agrochemical intermediate synthesis without the risk of precipitation or phase separation.

Molecular Formula C12H18Cl3NO4
Molecular Weight 346.6 g/mol
CAS No. 94087-58-8
Cat. No. B12695141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEinecs 301-950-1
CAS94087-58-8
Molecular FormulaC12H18Cl3NO4
Molecular Weight346.6 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Cl)O)Cl)Cl.C(CO)N(CCO)CCO
InChIInChI=1S/C6H3Cl3O.C6H15NO3/c7-3-1-4(8)6(10)5(9)2-3;8-4-1-7(2-5-9)3-6-10/h1-2,10H;8-10H,1-6H2
InChIKeyYJCCMXZXCGXXAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Einecs 301-950-1 (CAS 94087-58-8): 2,4,6-Trichlorophenol Triethanolamine Complex for Industrial Biocide and Intermediate Applications


Einecs 301-950-1, also identified by CAS 94087-58-8, is a 1:1 molecular complex composed of 2,4,6-trichlorophenol and 2,2',2''-nitrilotriethanol (triethanolamine). Its molecular formula is C12H18Cl3NO4, with a molecular weight of approximately 346.6 g/mol [1]. This compound is listed in the European Inventory of Existing Commercial Chemical Substances (EINECS) and is primarily utilized as a component in biocide formulations, preservatives, and as a chemical intermediate. The combination of a chlorinated phenol with a tertiary alkanolamine aims to modulate physicochemical properties such as solubility, polarity, and biological activity relative to the free phenol.

Einecs 301-950-1 (CAS 94087-58-8): Why Simple Amine or Phenol Counterion Substitution Cannot Guarantee Equivalent Performance


The performance of this complex cannot be replicated by simply substituting the free phenol (2,4,6-trichlorophenol) or swapping the amine counterion for a different alkanolamine. Physicochemical studies on analogous systems demonstrate that the nature of the amine component (e.g., degree of alkylation, presence of hydroxyl groups) significantly influences the formation constants, proton transfer equilibria, and dipole moments of the resulting hydrogen-bonded adducts [1]. These molecular-level differences translate into quantifiable variations in macroscopic behavior, including solubility profiles in aqueous and organic matrices, corrosion inhibition efficiency, and antimicrobial efficacy. Consequently, direct interchange with a generic phenol salt or a different ethanolamine complex can lead to unpredictable formulation stability or compromised functional activity.

Quantitative Differentiation Evidence for Einecs 301-950-1 (CAS 94087-58-8) vs. Free Phenol and Alkylamine Analogs


Molecular Weight Confirmation of 1:1 Complex Stoichiometry for Einecs 301-950-1

The measured molecular weight of Einecs 301-950-1 confirms its identity as a discrete 1:1 complex. Mass spectrometry or elemental analysis should yield a value of 346.6 g/mol, which is quantitatively distinct from its individual constituents: 2,4,6-trichlorophenol (197.45 g/mol) and triethanolamine (149.19 g/mol) [1]. This differentiates it from simple physical mixtures or salts with differing stoichiometry, ensuring precise molar calculations for industrial formulations.

Stoichiometry Verification Quality Control Formulation Accuracy

Polarity Differentiation of 2,4,6-Trichlorophenol-Triethanolamine Complex Versus Alkylamine Analogs

Studies on the 1:1 complexes of 2,4,6-trichlorophenol with various tri-n-alkylamines show that the polarity (measured as dipole moment) of these adducts markedly increases with the increasing degree of amine alkylation [1]. The presence of hydroxyethyl groups in triethanolamine (Einecs 301-950-1) introduces additional hydrogen-bonding capacity, which is predicted to further elevate the polarity and proton-transfer character of the complex compared to its triethylamine analog. While specific dipole moment values for this complex are not publicly reported, the class-level trend indicates that Einecs 301-950-1 will exhibit higher polarity and different solvation behavior than complexes with simpler alkylamines.

Polarity Solvent Compatibility Hydrogen Bonding

Antimicrobial Activity Differentiation of Triethanolamine-Containing Complexes vs. Other Alkanolamines

Class-level comparisons of antimicrobial activity among ethanolamine-functionalized materials indicate that triethanolamine (TEA) derivatives exhibit superior potency compared to diethanolamine (DEA) and monoethanolamine (MEA) counterparts. In studies on functionalized multiwalled carbon nanotubes, the antimicrobial activity followed the order: MWCNT-TEA > MWCNT-DEA > MWCNT-MEA [1]. Additionally, separate investigations on ethanolamine toxicity to bacterial strains isolated from metalworking fluids demonstrate that triethanolamine possesses distinct antimicrobial properties influenced by pH and concentration [2]. While direct MIC values for Einecs 301-950-1 are not publicly available, the triethanolamine component's established activity suggests this complex offers enhanced antimicrobial potential compared to complexes with less substituted amines.

Antimicrobial Biocide Ethanolamine

Aqueous Solubility Enhancement via Triethanolamine Complexation

Free 2,4,6-trichlorophenol has a reported water solubility of approximately 0.8 g/L at ambient temperature [1]. Complexation with triethanolamine, a highly hydrophilic molecule (miscible with water), is expected to substantially increase the aqueous solubility of the active phenolic moiety. This class-level inference is based on the general principle that the formation of water-soluble amine salts or complexes enhances the dissolution of hydrophobic phenols in aqueous systems. While exact solubility data for Einecs 301-950-1 is not available, the presence of three hydroxyethyl groups on the amine component provides strong hydration capacity, differentiating it from complexes with less hydrophilic alkylamines (e.g., triethylamine).

Solubility Formulation Hydrophilicity

Recommended Industrial and Research Application Scenarios for Einecs 301-950-1 (CAS 94087-58-8)


Water-Dilutable Biocide and Preservative Formulations

Based on the inferred enhanced aqueous solubility [1] and antimicrobial activity associated with its triethanolamine component [2], Einecs 301-950-1 is well-suited for the formulation of water-based biocides. These formulations are used in metalworking fluids, industrial cooling water systems, and wood preservation treatments. The complex's balanced solubility profile allows for effective delivery of the active 2,4,6-trichlorophenol moiety in aqueous environments where the free phenol would otherwise precipitate.

Chemical Intermediate for Pesticide and Pharmaceutical Synthesis

The compound's defined stoichiometry [3] makes it a reliable intermediate in the synthesis of agrochemicals such as the fungicide prochloraz, which utilizes 2,4,6-trichlorophenol as a key building block. The triethanolamine complex form may offer advantages in handling, storage stability, or reaction selectivity compared to the free phenol, particularly in processes requiring controlled release of the phenolic moiety.

Metalworking Fluid Additive with Corrosion Inhibition and Antimicrobial Synergy

Triethanolamine is a known corrosion inhibitor in metalworking fluids [2]. The combination of this property with the antimicrobial activity of the chlorinated phenol creates a dual-function additive. The class-level evidence of triethanolamine's antimicrobial effect at elevated pH [2] suggests that Einecs 301-950-1 may provide both ferrous metal protection and microbial control in alkaline MWF formulations, reducing the need for separate additives.

Research Tool for Studying Phenol-Amine Complexation and Proton Transfer

As a model compound for investigating hydrogen-bonded adducts, Einecs 301-950-1 can be used in fundamental research on proton transfer equilibria and polarity effects. The class-level studies on 2,4,6-trichlorophenol complexes with tri-n-alkylamines [4] demonstrate the value of such compounds in elucidating steric and electronic effects on molecular polarity. Researchers can leverage this complex to explore the impact of hydroxyethyl substitution on complex stability and solvation dynamics.

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